Technical Monograph: Z 124-73 Antiviral Mechanism & Experimental Profiling
Technical Monograph: Z 124-73 Antiviral Mechanism & Experimental Profiling
[1]
Compound Identity: Z 124-73 (ZIMET 124/73) Chemical Class: Hetarylhydrazone / Thiazole Derivative Primary Target: Viral RNA Synthesis (Picornaviridae) CAS Registry Number: 61930-46-9[1][2][3]
Executive Summary
Z 124-73 represents a distinct class of antiviral agents known as hetarylhydrazones.[1] Historically characterized in the late 1970s and early 1980s, this compound exhibits potent efficacy against specific RNA viruses (notably Mengo virus) and DNA viruses (Vaccinia virus), while showing partial activity against Rhinovirus 1B.[1]
For drug development professionals, Z 124-73 serves as a critical case study in mechanistic deconvolution .[1] Its activity profile highlights a common artifact in antiviral screening: the inhibition of host nucleoside transport.[1] This guide details the specific mechanism of action (MOA)—inhibition of viral RNA polymerization—and provides the necessary experimental protocols to distinguish this true antiviral effect from cellular metabolic interference.[1]
Chemical & Physical Characterization[1][5][6]
Before initiating biological assays, proper solubilization is required to prevent micro-precipitation which can skew high-throughput screening (HTS) data.[1]
| Property | Specification |
| IUPAC Name | 2-[3-[(Z)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |
| Molecular Formula | C₂₇H₂₈N₄O₂S |
| Molecular Weight | ~472.61 g/mol |
| Solubility | Soluble in DMSO; low solubility in aqueous media without co-solvents.[1][4] |
| Stability | Stable at -20°C (solid).[1] DMSO stocks should be aliquoted to avoid freeze-thaw cycles.[1] |
Mechanism of Action (MOA)[1]
The antiviral efficacy of Z 124-73 acts through a post-entry blockade of the viral replication complex.[1]
Primary Mechanism: Inhibition of Viral RNA Synthesis
Z 124-73 functions as a non-nucleoside inhibitor of viral replication.[1] Time-of-addition studies confirm that the compound is ineffective if added during the adsorption or penetration phases.[1] Its window of efficacy opens 1–3 hours post-infection (p.i.), correlating with the onset of viral RNA synthesis.[1]
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Target: Viral RNA-dependent RNA polymerase (RdRp) complex or associated replication organelles.[1]
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Effect: Complete cessation of viral RNA strand elongation.[1]
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Specificity: Highly active against Mengo virus (Picornavirus); inactive against Influenza A/B (Orthomyxovirus).[1]
The "Transport Interference" Confounding Factor
A critical insight for researchers working with hetarylhydrazones is their tendency to inhibit cellular nucleoside transport.[1] Z 124-73 has been shown to depress the uptake of [³H]-uridine into host cells.[1][5]
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Risk: In standard incorporation assays, this transport blockade can mimic RNA synthesis inhibition, leading to false positives.[1]
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Resolution: The "Prelabelling" protocol (detailed in Section 4) is required to saturate the intracellular nucleotide pool before drug addition, ensuring that measured reductions in RNA synthesis are due to polymerase inhibition, not substrate starvation.
MOA Signaling Pathway
The following diagram illustrates the specific intervention point of Z 124-73 within the viral life cycle.[1]
Caption: Z 124-73 bypasses entry steps, specifically targeting the RNA synthesis phase (1-3h post-infection).[1]
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols include specific controls for the nucleoside transport artifact described above.
Validated Time-of-Addition Assay
Objective: Determine the precise stage of the viral life cycle inhibited by Z 124-73.
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Seeding: Seed FL cells (or susceptible host line) in 24-well plates to reach 90% confluency.
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Infection: Inoculate with Mengo virus at MOI = 10 for 1 hour at 4°C (to synchronize adsorption).
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Wash: Remove inoculum, wash 2x with PBS, and add warm maintenance medium (Time = 0).[1]
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Drug Pulse: Add Z 124-73 (50 µM final) at staggered intervals: 0h, 1h, 2h, 4h, 6h p.i.
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Harvest: Collect supernatant at 12h p.i.
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Readout: Quantify viral titer via Plaque Forming Units (PFU).
The "Prelabelling" RNA Synthesis Assay
Objective: Distinguish between inhibition of uridine transport and inhibition of viral RNA polymerase.[1]
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Preparation: Cultivate host cells in suspension or monolayer.[1]
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Prelabelling (Critical Step): Incubate cells with [³H]-uridine (1 µCi/mL) for 1 hour prior to infection.[1] This saturates the intracellular nucleotide pool.[1]
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Infection: Infect cells with virus in the presence of Actinomycin D (to suppress host DNA-dependent RNA synthesis).[1]
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Treatment: Add Z 124-73 immediately post-infection.[1]
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Incubation: Incubate for 4–6 hours.
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Precipitation: Lyse cells and precipitate RNA using cold 5% Trichloroacetic acid (TCA).
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Quantification: Measure radioactivity in the precipitate via liquid scintillation counting.
Interpretation Logic:
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Scenario A (Transport Block only): If Z 124-73 only blocks transport, the prelabelled pool allows viral replication to proceed.[1] Result: High CPM counts.
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Scenario B (True Polymerase Inhibitor): Even with prelabelled pools, the virus cannot polymerize RNA.[1] Result: Low CPM counts.
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Z 124-73 Result: Consistently follows Scenario B.
Experimental Logic Flowchart
Caption: Logic flow to rule out nucleoside transport artifacts using the Prelabelling Assay.
Spectrum of Activity & Resistance[1][4]
Z 124-73 exhibits a narrow but potent spectrum, characteristic of first-generation hetarylhydrazones.[1]
| Virus Family | Representative Virus | Activity | Notes |
| Picornaviridae | Mengo Virus | High | Primary model for efficacy.[1] |
| Picornaviridae | Rhinovirus 1B | Partial | Incomplete inhibition observed.[1][3][5] |
| Poxviridae | Vaccinia Virus | High | DNA virus; indicates mechanism may span polymerases or host factors.[1] |
| Orthomyxoviridae | Influenza A/B | None | No efficacy in vitro or in vivo.[1][3] |
| Togaviridae | Sindbis Virus | None | Resistant.[1] |
Resistance Profiling: Resistance to Z 124-73 typically arises via mutations in the viral polymerase gene.[1] Cross-resistance is often observed with other thiazole-hydrazones (e.g., Z 98/69) but not with structurally distinct antivirals like guanidine.[1]
References
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Tonew, M. (1981).[1][3][4][5] Mechanism of action of antiviral hetarylhydrazones in vitro. Acta Virologica, 25(2), 108–114.[1][4]
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Veckenstedt, A., & Ulbricht, H. (1977).[1] Antiviral activity of 3-[bis-(2-hydroxyethyl)amino]acetophenone-[4,5-diphenylthiazolyl-(2)]-hydrazone (ZIMET 98/69) against Mengo virus in mice.[1] Acta Virologica, 21, 297–302.[1]
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PubChem. (n.d.).[1] Z 124-73 Compound Summary. National Library of Medicine.[1] [1]
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MedKoo Biosciences. (n.d.).[1] Z 124-73 Product Data Sheet.
